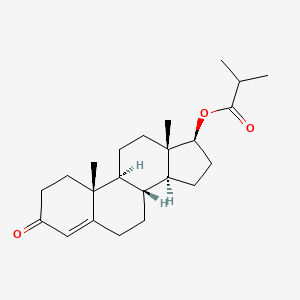

Testosterone isobutyrate

Description

Contextualizing Testosterone (B1683101) and its Ester Derivatives in Steroid Research

Testosterone, a naturally occurring androstane (B1237026) steroid, is the principal male sex hormone and primary androgen. mdpi.comwikipedia.org Its role in the development of male reproductive tissues and secondary sexual characteristics is fundamental to androgenic research. mdpi.comwikipedia.org In its natural form, however, testosterone administered exogenously has a very short elimination half-life of about 10 minutes, necessitating frequent administration to maintain stable levels. wikipedia.org This pharmacokinetic limitation prompted the development of testosterone derivatives to improve its therapeutic and research applications. wikipedia.org

The synthesis of testosterone esters, a process developed in the mid-20th century, marked a significant advancement in steroid chemistry. wikipedia.orgfisiologiadelejercicio.com By 1957, over 500 steroid esters had been synthesized, with a primary focus on androgens. wikipedia.org These synthetic derivatives, such as testosterone propionate (B1217596), enanthate, cypionate, and undecanoate, became mainstays in both clinical settings and chemical biology research, allowing for more controlled studies of androgenic effects. wikipedia.orgwikipedia.org The investigation of these esters provides a framework for understanding how structural modifications to the testosterone molecule influence its biological activity and disposition. nih.gov

Significance of Esterification in Modulating Androgen Pharmacological Properties

Esterification is a key chemical modification used to alter the pharmacokinetic profile of steroids. wikipedia.org In the context of androgens, an ester is formed by attaching a carboxylic acid to the 17β-hydroxyl group of the testosterone molecule. frontiersin.orgnih.gov This structural change converts the parent hormone into a prodrug. smolecule.comwikipedia.org A prodrug is an inactive or less active compound that is metabolized into the active form within the body. In this case, once administered, enzymes cleave the ester bond, releasing free testosterone to interact with androgen receptors. smolecule.comoup.com

The primary significance of this modification lies in its impact on the drug's release and duration of action. Esterification increases the lipophilicity (fat solubility) of the testosterone molecule. frontiersin.orgcymitquimica.com When these lipophilic esters are dissolved in an oil vehicle and administered via intramuscular injection, they form a depot in the muscle tissue. nih.govebsco.com The compound is then slowly released from this depot into the bloodstream, where it is hydrolyzed back into testosterone. frontiersin.org

The rate of release and, consequently, the elimination half-life, is largely determined by the size and structure of the attached ester chain. wikipedia.orgresearchgate.net Longer and more complex ester chains generally result in greater lipophilicity and a slower release, leading to a longer duration of action. wikipedia.orgresearchgate.net This principle has allowed for the creation of a range of testosterone esters with varying pharmacokinetic profiles, from short-acting to long-acting formulations. wikipedia.orgwikipedia.org This modulation is crucial for research aimed at understanding the physiological effects of sustained versus fluctuating androgen levels.

Comparative Pharmacokinetics of Select Testosterone Esters (Administered via Intramuscular Injection)

| Testosterone Ester | Common Vehicle | Elimination Half-Life (Approximate) |

|---|---|---|

| Testosterone Propionate | Oil Solution | 0.8 days wikipedia.org |

| Testosterone Enanthate | Oil Solution | 4.5 days wikipedia.org |

| Testosterone Cypionate | Oil Solution | Similar to Testosterone Enanthate wikipedia.org |

| Testosterone Undecanoate | Oil Solution | 20.9 - 33.9 days (Varies by oil) wikipedia.org |

| Testosterone Isobutyrate | Aqueous Suspension | ~2 weeks (duration) wikipedia.org |

Overview of this compound within Academic Chemical Biology Inquiry

This compound, also known as testosterone 17β-(2-methylpropanoate), is a synthetic androgen ester. smolecule.comwikipedia.org Its synthesis involves the esterification of testosterone with isobutyric acid or its derivatives, such as isobutyryl chloride. smolecule.comchemicalbook.com As a prodrug of testosterone, it functions by being hydrolyzed in the body to release the active hormone. smolecule.comwikipedia.org

A distinguishing feature of this compound in research is its formulation. Unlike the more common testosterone esters that are prepared as oil solutions, this compound is typically provided as a microcrystalline aqueous suspension. smolecule.comwikipedia.org This formulation consists of solid crystals of the compound suspended in water. wikipedia.org Upon intramuscular injection, these microcrystals form a depot from which the ester slowly dissolves and is subsequently hydrolyzed, providing a prolonged duration of action of approximately two weeks. wikipedia.org

Academic research has explored the kinetic profile of this compound. A study in rats directly compared the plasma testosterone levels following a single intramuscular injection of either this compound or the shorter-acting testosterone propionate. serbiosoc.org.rs The results demonstrated significant differences in the absorption and clearance dynamics between the two esters. In intact male rats, both esters reached peak testosterone concentrations at four hours post-injection; however, the subsequent decline in testosterone levels was significantly slower for the isobutyrate group, with a significant decrease from peak levels not observed until 48 hours, compared to 24 hours for the propionate group. serbiosoc.org.rs This type of comparative study highlights the direct impact of the ester's structure and formulation on its pharmacokinetic behavior, providing valuable data for designing experiments in endocrinology and physiology. serbiosoc.org.rs

Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1169-49-9 smolecule.com |

| Molecular Formula | C23H34O3 smolecule.comncats.io |

| Molecular Weight | 358.51 g/mol smolecule.com |

| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate (B1197409) smolecule.com |

| Melting Point | 134-136 °C smolecule.com |

| Solubility | Insoluble in water; soluble in oil and other organic solvents. smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O3/c1-14(2)21(25)26-20-8-7-18-17-6-5-15-13-16(24)9-11-22(15,3)19(17)10-12-23(18,20)4/h13-14,17-20H,5-12H2,1-4H3/t17-,18-,19-,20-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHZLMFTKOTWGQ-WAUHAFJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70151573 | |

| Record name | Testosterone isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1169-49-9 | |

| Record name | Testosterone, isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1169-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Testosterone isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001169499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Testosterone isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Testosterone isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TESTOSTERONE ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0KNQ242J5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization of Testosterone Isobutyrate

Fundamental Esterification Methodologies for Testosterone (B1683101) 17β-Esters

The foundational methods for producing testosterone esters, including the isobutyrate variant, have been well-established for decades. These techniques primarily involve the reaction of testosterone with an activated form of isobutyric acid.

The classical synthesis of testosterone 17β-esters, such as testosterone isobutyrate, typically employs the reaction of testosterone with a reactive derivative of the corresponding carboxylic acid. researchgate.net The most common acylating agents used are acid chlorides (e.g., isobutyryl chloride) or acid anhydrides (e.g., isobutyric anhydride). researchgate.net

A general and widely utilized procedure involves dissolving testosterone in a suitable anhydrous solvent, such as dichloromethane (B109758) (CH2Cl2) or pyridine (B92270). semanticscholar.orggoogle.com An acylating agent, like isobutyryl chloride, is then added to the solution, often in the presence of a basic catalyst. chemicalbook.com The reaction mixture is typically stirred for an extended period, sometimes up to 24 hours, at temperatures ranging from 0°C to room temperature to ensure completion. researchgate.netsemanticscholar.org Following the reaction, a work-up procedure is necessary to isolate and purify the desired ester. This often involves washing the mixture to remove excess reagents and by-products, followed by purification techniques such as column chromatography or recrystallization to yield the final, pure testosterone ester. semanticscholar.org

For example, a common laboratory-scale synthesis involves reacting testosterone with isobutyryl chloride in the presence of a base like pyridine or a combination of triethylamine (B128534) and 4-(dimethylaminopyridine) (DMAP). researchgate.netsemanticscholar.org

Catalysis is central to the efficiency of testosterone esterification. Both base and acid catalysts are employed, each playing a distinct role in the reaction mechanism.

Base Catalysis: Base catalysis is the most common approach in classical esterification methods for testosterone. researchgate.net Amine bases such as pyridine, triethylamine (Et3N), and 4-(dimethylaminopyridine) (DMAP) are frequently used. researchgate.net These bases serve multiple functions:

Neutralization: When using acyl chlorides, a stoichiometric amount of hydrochloric acid (HCl) is produced as a byproduct. The base neutralizes this acid, preventing it from causing unwanted side reactions with the acid-sensitive testosterone molecule.

Activation: Bases like DMAP act as highly effective nucleophilic catalysts. They react with the acyl chloride or anhydride (B1165640) to form a more reactive intermediate (an N-acylpyridinium salt), which is then more readily attacked by the 17β-hydroxyl group of testosterone. This significantly accelerates the rate of esterification. researchgate.netsemanticscholar.org

Solvent: In some procedures, a base like pyridine can also serve as the reaction solvent.

Acid Catalysis: While less common for testosterone due to its sensitivity to strong acids which can cause rearrangements or dehydration, certain acid catalysts are used effectively. researchgate.net Weaker organic acids or solid-supported acid catalysts are preferred. For instance, p-toluenesulfonic acid (p-TsOH) has been shown to catalyze the esterification of testosterone. researchgate.netsemanticscholar.org The acid catalyst works by protonating the carbonyl oxygen of the acylating agent, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the testosterone's hydroxyl group. However, care must be taken to control reaction conditions to avoid the formation of by-products like 3-enol esters. semanticscholar.org

Classical Reaction Pathways for C17β Ester Formation

Advanced Synthetic Techniques and Green Chemistry Approaches

In response to the drawbacks of classical methods, which often involve hazardous reagents, long reaction times, and significant waste production, modern synthetic chemistry has moved towards more efficient and environmentally benign protocols. researchgate.netsemanticscholar.org

The use of microwave irradiation represents a significant advancement in the synthesis of testosterone esters. sciepub.com Microwave heating can dramatically accelerate reaction rates, reducing times from many hours to mere minutes. semanticscholar.org In one study, the microwave-assisted esterification of testosterone with various acyl chlorides was completed within 2.5 minutes, achieving yields ranging from 33% to 96%. researchgate.netsemanticscholar.org This rapid heating is more efficient and uniform compared to conventional heating methods. researchgate.net The use of microwave technology not only speeds up the synthesis but can also lead to higher product yields and purity by minimizing the formation of degradation by-products associated with prolonged heating. researchgate.net

| Method | Catalyst System | Reaction Time | Yield (%) | Reference |

| Classical | Et3N / DMAP | 24 hours | 41-87 | semanticscholar.org, researchgate.net |

| Microwave | Polymer-supported p-TsOH | 2.5 minutes | 33-96 | semanticscholar.org, researchgate.net |

This table provides a comparative overview of classical versus microwave-assisted esterification of testosterone, demonstrating the significant reduction in reaction time achieved with microwave technology.

A key objective of green chemistry is to reduce or eliminate the use of volatile and often toxic organic solvents. Research has led to the development of solvent-free reaction systems for the synthesis of testosterone esters. researchgate.netsemanticscholar.org These reactions are typically performed by mixing the neat reactants (testosterone and the acylating agent) with a catalyst. semanticscholar.org When combined with microwave irradiation, these solvent-free conditions can be highly effective. This approach not only minimizes environmental impact but also simplifies the work-up procedure, as there is no solvent to remove, leading to a more efficient and economical process. researchgate.netsemanticscholar.org

To further enhance the sustainability of the synthesis, heterogeneous catalysts, particularly those immobilized on solid supports, have been developed. researchgate.netsemanticscholar.org A polymer-supported tosylic acid (p-TsOH) catalyst has been successfully used for the solvent-free, microwave-assisted synthesis of testosterone esters. researchgate.netsemanticscholar.orgarkat-usa.org

The primary advantages of using a polymer-supported catalyst are:

Easy Separation: The solid catalyst can be easily removed from the reaction mixture by simple filtration, eliminating the need for complex purification steps. semanticscholar.org

Studies have shown that a polymer-supported p-TsOH catalyst could be recycled for at least two runs, and in some cases, its activity even improved after the first use. semanticscholar.org This demonstrates the potential for developing highly efficient and sustainable catalytic systems for the production of this compound and other esters.

| Reaction Cycle | Yield of Testosterone Propionate (B1217596) (5 min reaction) | Yield of Testosterone Propionate (2.5 min reaction) | Reference |

| Run 1 | ~60% | ~35% | semanticscholar.org |

| Run 2 | ~85% | ~60% | semanticscholar.org |

| Run 3 | ~85% | ~60% | semanticscholar.org |

This table illustrates the reusability of a polymer-supported p-TsOH catalyst in the microwave-assisted synthesis of testosterone propionate, a representative testosterone ester. The data shows a notable improvement in yield after the first cycle.

Solvent-Free Reaction Systems for Enhanced Efficiency

Strategies for Compound Purification and Analytical Characterization in Synthetic Research

Following the synthesis of this compound, rigorous purification and characterization are essential to ensure the identity, purity, and quality of the compound. A variety of chromatographic and spectroscopic techniques are employed for this purpose.

Purification of the crude synthetic product is commonly achieved through crystallization or column chromatography. smolecule.com Silica (B1680970) gel column chromatography is a standard method used to separate the desired testosterone ester from unreacted starting materials, by-products, and catalysts. semanticscholar.org The choice of solvent system for chromatography, such as mixtures of chloroform/acetone or hexane/acetone, is critical for achieving effective separation. semanticscholar.orgnih.gov Solid-phase extraction (SPE) is another valuable technique for purification, particularly for cleaning up samples before analytical testing. rsc.orgnih.gov

Analytical characterization confirms the structure and assesses the purity of the synthesized this compound. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity analysis, capable of separating this compound from closely related impurities. semanticscholar.orglgcstandards.com Reversed-phase HPLC methods, often using C18 columns with mobile phases like methanol (B129727)/water or acetonitrile/water, are frequently described. rsc.org

The following table summarizes findings from a study on the synthesis of various testosterone esters, illustrating typical yields and purity levels achieved after purification.

| Product | Synthesis Method | Yield (%) | Purity (%) |

|---|---|---|---|

| Testosterone Acetate (B1210297) | Acyl Chloride, Et3N/DMAP | 41 | 93 |

| Testosterone Propionate | Acyl Chloride, Et3N/DMAP | 72 | >99 |

| Testosterone Butyrate | Acyl Chloride, Et3N/DMAP | 61 | 97 |

| Testosterone Decanoate | Acyl Chloride, Et3N/DMAP | 87 | 99 |

This table presents data on the synthesis of various testosterone esters using an acyl chloride and Et3N/DMAP catalytic system, with purification by silica gel column chromatography. Purity was determined by HPLC analysis. semanticscholar.org

For definitive structural confirmation and trace-level detection, mass spectrometry (MS), often coupled with a chromatographic separation technique, is indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for the analysis of testosterone esters. nih.gov It offers high sensitivity and specificity. Methods using electrospray ionization (ESI) in positive ion mode are common, where the pseudo-molecular ion [M+H]⁺ is detected and fragmented to produce characteristic product ions for identification. waters.com UPLC-MS/MS systems provide faster analysis times compared to traditional HPLC. waters.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also widely used for the analysis of steroid esters. rsc.orgnih.gov Prior to analysis, the steroids are often derivatized, for example, by creating trimethylsilyl (B98337) (TMS) ethers, to increase their volatility. dshs-koeln.de GC coupled with chemical ionization (GC-CI-MS/MS) has been shown to be a highly sensitive method for detecting trace levels of testosterone esters. nih.gov

Temperature-controlled micro thin-layer chromatography (TLC) has also been applied for the separation and quantification of testosterone and its derivatives, including this compound. nih.gov This method can be used on various stationary phases (silica, octadecylsilica) and offers a rapid screening tool. nih.gov

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-VIS) spectroscopy provide crucial structural information to confirm the identity of the synthesized compound. semanticscholar.org

The table below outlines various analytical methods used for the characterization of testosterone esters.

| Technique | Typical Application | Key Findings/Parameters |

|---|---|---|

| HPLC | Purity Assessment | Purity >95% is commonly reported for reference standards. lgcstandards.com Gradient elution may be used for mixtures of esters with varying polarities. rsc.org |

| LC-MS/MS | Identification and Quantification | A C18 column with a methanol and ammonium (B1175870) acetate buffer mobile phase showed high sensitivity. Positive electrospray ionization (ESI) is typically used. waters.com |

| GC-MS/MS | Trace Level Detection | Requires derivatization (e.g., to TMS ethers). dshs-koeln.de Chemical ionization (CI) can provide very low limits of detection (e.g., 10 pg/ml). nih.gov |

| Micro TLC | Separation and Quantification | Can function as a normal-phase or reversed-phase system depending on mobile phase polarity. nih.gov Effective with mobile phases like acetone/hexane. nih.gov |

This table summarizes common analytical techniques for the characterization of testosterone esters, highlighting their primary applications and typical parameters or findings from research studies. dshs-koeln.denih.govrsc.orglgcstandards.comwaters.comnih.gov

Molecular and Biochemical Mechanisms of Action: a Prodrug Perspective

Testosterone (B1683101) Isobutyrate as a Prodrug in Biological Systems

The utility of testosterone isobutyrate as a therapeutic agent is rooted in its identity as a prodrug. This design allows for a controlled and prolonged release of testosterone following administration, modifying the hormone's delivery profile. cymitquimica.com

Once administered, this compound acts as a substrate for endogenous enzymes. The fundamental step in its bioactivation is the hydrolysis of the ester bond linking testosterone to the isobutyrate group. smolecule.com This chemical reaction is catalyzed by esterases, a class of hydrolase enzymes present in various tissues and plasma. scirp.orgwdh.ac.id The cleavage of the 17β-isobutyrate ester yields two products: free, active testosterone and isobutyric acid. smolecule.com This enzymatic conversion is the rate-limiting step for the drug's action and is essential for its pharmacological activity, as it is the released testosterone, not the esterified prodrug, that interacts with target receptors. wikipedia.orgsmolecule.com Studies involving the metabolism of various testosterone esters, including isobutyrate, in fungal cultures have also suggested that the initial step of transformation is the hydrolysis of the ester. nih.gov

This compound is formulated as a microcrystalline aqueous suspension, which is distinct from the oil-based solutions used for many other testosterone esters. wikipedia.org This formulation creates a depot at the site of intramuscular injection. wikipedia.org The compound's low water solubility means the microcrystals dissolve slowly over time, gradually releasing the prodrug for enzymatic hydrolysis. wikipedia.org This process results in a prolonged duration of action, estimated to be approximately two weeks. wikipedia.org

Research in animal models provides insight into the release kinetics. A study in gonadectomized male rats compared the plasma testosterone levels after a single application of this compound versus testosterone propionate (B1217596). While both esters increased plasma testosterone, their kinetic profiles differed.

| Testosterone Ester | Time to Cmax (hours) | Peak Concentration (Cmax) (nmol/L) | Time to Observe Subsequent Cleavage |

|---|---|---|---|

| This compound | 2 | 36.65 ± 16.01 | Within 2 hours from peak |

| Testosterone Propionate | 2 | 62.05 ± 4.30 | Within 22 hours from peak |

Data derived from studies in Wistar rats. serbiosoc.org.rsresearchgate.net Cmax refers to the maximum plasma concentration.

In this study, subsequent cleavage of testosterone was observed sooner in the this compound group compared to the testosterone propionate group. serbiosoc.org.rs In intact male rats, peak concentrations for this compound were reached at four hours, with a significant decrease toward baseline values observed within 48 hours after injection. researchgate.net This controlled release and subsequent bioactivation ensure a sustained supply of testosterone to the systemic circulation.

Enzymatic Hydrolysis of the Isobutyrate Ester Moiety

Androgen Receptor Interaction and Intracellular Signaling Pathways

The physiological effects of testosterone, released from its isobutyrate prodrug, are mediated through its interaction with the androgen receptor (AR). The AR is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. oup.com

Free testosterone, once liberated from the isobutyrate ester, is the active ligand for the androgen receptor. wikipedia.orgsmolecule.com In many target tissues, testosterone can be converted by the enzyme 5α-reductase to dihydrotestosterone (B1667394) (DHT), which is an even more potent AR agonist. nih.govwikipedia.org Both testosterone and DHT bind to the AR in the cytoplasm, inducing a conformational change that releases associated heat-shock proteins. mdpi.com This ligand-receptor complex then translocates to the cell nucleus.

The binding affinity of androgens to the AR is a key determinant of their potency. DHT generally exhibits a higher binding affinity for the AR than testosterone. nih.govtandfonline.com The dissociation constant (Kd) for DHT is approximately 0.25–0.50 nmol/L, while for testosterone it is 0.4–1.0 nmol/L, indicating DHT is a stronger androgen. tandfonline.com

| Compound | RBA in Rat Prostate Cytosol (relative to Methyltrienolone) | RBA in Rabbit Skeletal Muscle Cytosol (relative to Methyltrienolone) |

|---|---|---|

| Methyltrienolone (MT) | 1.00 | 1.00 |

| Dihydrotestosterone (DHT) | 0.46 | 0.07 |

| Testosterone (T) | 0.12 | 0.11 |

Data derived from competitive binding assays. oup.com The lower RBA of DHT in muscle is attributed to its rapid metabolism in that tissue. oup.com

Once in the nucleus, the ligand-bound AR dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes. nih.govnih.gov This binding initiates the process of transactivation, recruiting co-activator proteins and the cellular transcription machinery to regulate the expression of androgen-dependent genes. oup.com

The activation of the AR and subsequent binding to AREs leads to the up- or down-regulation of specific gene transcription. nih.gov This altered gene expression profile is the molecular basis for the wide-ranging physiological effects of testosterone. Androgen-regulated genes are critical for the development and maintenance of the male phenotype, including increased muscle mass and bone density. smolecule.comwikipedia.org

In skeletal muscle, testosterone signaling through the AR can enhance muscle protein synthesis and inhibit protein degradation. nih.govoup.com This is achieved by modulating the expression of various genes, including:

Anabolic signaling pathways: Testosterone can influence pathways involving insulin-like growth factor-1 (IGF-1) and the mechanistic target of rapamycin (B549165) (mTOR), which are central regulators of muscle growth. oup.comwikipedia.orgphysiology.org

Proteolytic pathways: Androgens can suppress the expression of genes involved in muscle protein breakdown, such as those in the ubiquitin-proteasome and autophagy-lysosome systems. oup.com For example, testosterone supplementation has been shown to lower the expression of Muscle RING-finger protein-1 (MuRF1), a key muscle-specific E3 ubiquitin ligase. physiology.org

Myogenic regulation: The expression of genes that govern myogenic differentiation and stem cell fate, such as those in the Wnt and Notch signaling pathways, can also be influenced by androgen action. nih.gov

Other target genes: Studies have identified numerous other androgen-regulated genes, such as Dhcr24, which is involved in cholesterol biosynthesis, and Klk8 in the neonatal mouse cortex/hippocampus. iomcworld.com

These changes in gene expression translate into the cellular responses characteristic of androgen action, such as muscle hypertrophy and the development of secondary sexual characteristics. cymitquimica.comnih.gov

Ligand Binding Affinity and Transactivation of Androgen Receptor

Comparative Metabolic Transformations and Steroidogenesis Pathways

The metabolism of testosterone primarily occurs in the liver and in androgen target tissues. nih.gov There are two major enzymatic pathways for its conversion into other active steroid hormones:

5α-Reduction: In tissues like the prostate gland and skin, testosterone is irreversibly converted by the enzyme 5α-reductase into the more potent androgen, dihydrotestosterone (DHT). nih.govtandfonline.comnih.gov

Aromatization: In adipose tissue, bone, and the brain, testosterone can be converted into estradiol (B170435), a potent estrogen, by the enzyme aromatase (cytochrome P450 19A1). smolecule.comnih.govnih.gov

| Metabolite | Enzyme | Primary Site of Conversion | Primary Receptor |

|---|---|---|---|

| Dihydrotestosterone (DHT) | 5α-reductase | Prostate, Skin, Liver | Androgen Receptor |

| Estradiol (E2) | Aromatase (CYP19A1) | Adipose Tissue, Brain, Bone | Estrogen Receptor |

This table outlines the two main pathways for the conversion of testosterone into other active steroid hormones. nih.govtandfonline.comnih.gov

5α-Reduction to Dihydrotestosterone (DHT) in Target Tissues

A significant pathway in testosterone metabolism is its irreversible conversion to the more potent androgen, dihydrotestosterone (DHT). tandfonline.comwikipedia.org This transformation is catalyzed by the enzyme 5α-reductase, which is prominently located in specific androgen-sensitive tissues. wikipedia.orgnih.govresearchgate.net

The enzyme 5α-reductase acts on the C4-5 double bond of testosterone, reducing it to form DHT. wikipedia.orgresearchgate.net There are two main isoenzymes of 5α-reductase:

Type 1: Found in various tissues, including the liver and skin. nih.gov

Type 2: Predominantly located in genital tissues such as the prostate gland, seminal vesicles, and hair follicles. wikipedia.orgnih.gov

DHT binds to the androgen receptor with a significantly higher affinity and potency than testosterone, with estimates ranging from two to ten times greater. tandfonline.comwikipedia.org This enhanced potency means that in tissues rich in 5α-reductase, the majority of androgenic effects are mediated by DHT rather than testosterone itself. For instance, in the prostate gland, over 90% of testosterone is converted to DHT, making it the principal androgen in that tissue. wikipedia.org

The conversion to DHT is crucial for specific physiological processes, particularly the development and maintenance of the male external genitalia, maturation of the penis and scrotum during puberty, and the growth of facial and body hair. wikipedia.orgclevelandclinic.org The critical role of DHT is highlighted by 5-alpha reductase deficiency, a condition where the inability to convert testosterone to DHT impairs the development of male external sex organs before birth. medlineplus.gov

Table 1: Comparison of Testosterone and Dihydrotestosterone (DHT)

| Feature | Testosterone | Dihydrotestosterone (DHT) |

|---|---|---|

| Enzymatic Conversion | Parent compound | Metabolite of testosterone via 5α-reductase wikipedia.orgnih.gov |

| Potency | Less potent androgen | More potent androgen (2-10x higher affinity for the androgen receptor) tandfonline.comwikipedia.org |

| Primary Tissues of Action | Muscle, bone | Prostate, skin, hair follicles, external genitalia wikipedia.orgnih.gov |

| Aromatization | Can be aromatized to estradiol wikipedia.org | Cannot be aromatized researchgate.netdrugbank.com |

| Key Biological Roles | Anabolic effects (muscle/bone growth), internal genitalia development wikipedia.org | External genitalia differentiation, prostate development, secondary hair growth wikipedia.orgclevelandclinic.org |

Aromatization to Estrogenic Metabolites and Associated Biological Implications

In addition to its conversion to DHT, testosterone can be metabolized into estrogenic compounds through a process known as aromatization. wikipedia.orgtandfonline.com The key enzyme responsible for this conversion is aromatase (also known as cytochrome P450 19A1), which converts testosterone into 17β-estradiol, a primary female sex hormone that also has important functions in males. tandfonline.comwikipedia.org

Aromatase is expressed in various tissues throughout the body, including adipose (fat) tissue, the brain, and bone. tandfonline.comwikipedia.org The tissue-specific expression of aromatase is controlled by different promoters, allowing for localized regulation of estrogen production. tandfonline.com

The biological implications of this conversion are significant and diverse:

Bone Health: Estradiol plays a critical role in bone maturation and the maintenance of bone density in both men and women. The effects of testosterone on bone are largely mediated by its aromatization to estradiol. wikipedia.org

Brain Function: In the male brain, the conversion of testosterone to estradiol is essential for the masculinization of the brain during development. wikipedia.org Throughout life, locally produced estrogen in the central nervous system influences various behaviors. tandfonline.com

Cardiovascular System: Estrogens can have effects on the lipid profile. While supraphysiological doses of testosterone can negatively alter lipid profiles, the aromatization to estrogen is a factor in these complex interactions. tandfonline.com

Sexual Function: While androgens are primary drivers of libido, the aromatization of testosterone to estradiol is also involved in regulating aspects of sexual behavior. frontiersin.org However, research indicates that aromatization is not an absolute requirement for all of testosterone's effects on sexual function, as non-aromatizable androgens like DHT can also influence it. nih.gov

Table 2: Research Findings on Testosterone Metabolism

| Study Focus | Key Finding | Implication | Reference |

|---|---|---|---|

| Testosterone Metabolism | Testosterone acts as a prohormone, being converted to DHT by 5α-reductase or to 17β-estradiol by aromatase in different tissues. | The biological effects of testosterone are mediated directly and via its more potent metabolites, DHT and estradiol. | tandfonline.com |

| Aromatization in Muscle | The effect of testosterone propionate on increasing a specific enzyme in rat muscle was mediated by its conversion to estradiol, as it was blocked by an aromatase inhibitor. | Demonstrates a direct effect of estrogen, derived from testosterone, on striated muscle tissue. | nih.gov |

| 5α-Reduction in HPA Axis Regulation | The inhibitory effect of testosterone on the stress response (HPA axis) in male rats requires its conversion to DHT in the brain. | 5α-reduction is a necessary step for some of testosterone's neuroendocrine regulatory functions. | nih.gov |

| Aromatization and LH Secretion | A non-aromatizable androgen (DHT) was shown to suppress Luteinizing Hormone (LH), indicating that aromatization is not a prerequisite for androgenic action on the hypothalamic-pituitary axis. | Androgens can exert negative feedback on hormone secretion without being converted to estrogens. | nih.gov |

Pharmacokinetic and Pharmacodynamic Investigations in Non Human Models

Comparative Pharmacokinetic Profiling of Testosterone (B1683101) Isobutyrate in Animal Models

The pharmacokinetic profile of a testosterone ester is critically influenced by the structure of the ester side chain attached at the 17-beta position. This structural modification is fundamental to creating a depot effect, increasing the hormone's solubility in an oil vehicle for intramuscular injection and thereby prolonging its release and duration of action. nih.govmedicalmojo.co.uk The esterified testosterone is biologically inactive until hydrolyzing enzymes in the body cleave the ester bond, releasing free, active testosterone. scribd.comwikipedia.org

Studies in rodent models are essential for elucidating the initial absorption and distribution patterns of testosterone esters. Following intramuscular administration, testosterone esters are slowly absorbed from the injection site into the general circulation. scribd.com Research on various esters in rats demonstrates that the ester remains largely unchanged as it is absorbed from the muscle depot. scribd.com

In a study using female rats, silicone elastomer capsules containing testosterone propionate (B1217596) were used to investigate absorption dynamics. This method allows for sustained release and precise control over the administration period. bioscientifica.com Another study in castrated mice receiving intramuscular testosterone propionate showed that testosterone levels peaked at 2 hours post-injection and remained within the normal physiological range for 14 to 50 hours. researchgate.net While these studies utilize testosterone propionate, the principles of slow absorption from a depot are applicable to other esters like isobutyrate, with the specific rates being dependent on the ester's properties. The distribution of testosterone, once released from the ester, is extensive, with approximately 98% binding to plasma proteins like sex hormone-binding globulin (SHBG) and albumin. drugbank.com

The elimination half-life of a testosterone ester is predominantly determined by its rate of absorption from the injection depot, as the subsequent hydrolysis to free testosterone is a much faster process. medicalmojo.co.ukscribd.com The length and structure of the ester side chain are directly proportional to the absorption half-life; longer or more complex chains result in a slower release and a longer elimination half-life. medicalmojo.co.ukscribd.com

Comparative studies in non-human primates and other animal models provide insight into how different esters behave. In castrated cynomolgus monkeys, testosterone enanthate (TE) showed a terminal half-life of 10.3 ± 1.1 days, whereas the longer-chain testosterone undecanoate (TU) had a significantly longer half-life of 25.7 ± 4.0 days. oup.com A separate study in adult male bonnet monkeys reported the elimination half-life (t½β) for various esters after intramuscular injection, highlighting the significant impact of the ester chain. benthamopen.com For instance, testosterone propionate had a t½β of 21.9 hours, while testosterone enanthate's was 111.4 hours. benthamopen.com Although specific half-life data for testosterone isobutyrate from these comparative studies is not detailed, its structure suggests a half-life that would be distinct from propionate and enanthate. The elimination half-life of testosterone propionate in rats has been calculated at 48 hours following a subcutaneous injection in an oil vehicle. bioscientifica.com

| Testosterone Ester | Animal Model | Elimination Half-Life (t½β) |

|---|---|---|

| Testosterone Propionate | Bonnet Monkeys | 21.9 hours benthamopen.com |

| Testosterone Propionate | Rats (subcutaneous) | 48 hours bioscientifica.com |

| Testosterone Enanthate | Cynomolgus Monkeys | 10.3 days oup.com |

| Testosterone Enanthate | Bonnet Monkeys | 111.4 hours benthamopen.com |

| Testosterone Undecanoate | Cynomolgus Monkeys | 25.7 days oup.com |

| Testosterone Undecanoate | Bonnet Monkeys | 549 hours benthamopen.com |

| Testosterone Buciclate | Bonnet Monkeys | 766.3 hours benthamopen.com |

The primary purpose of esterifying testosterone is to prolong its therapeutic effect by creating a sustained-release profile. medicalmojo.co.uk The chemical structure of the ester, specifically its length and branching, decreases the polarity of the testosterone molecule, making it more soluble in oil and less soluble in water. medicalmojo.co.uk This lipophilicity is key to its retention within the intramuscular oil depot. medicalmojo.co.ukwikipedia.org

The rate of release is inversely related to the size and complexity of the ester chain. scribd.com Shorter esters, like propionate, are released more quickly, leading to a shorter duration of action. drugbank.combenthamopen.com Longer-chain esters, such as enanthate and undecanoate, are released more slowly, providing a much longer therapeutic window. oup.combenthamopen.com this compound, with its branched-chain structure, would have a unique pharmacokinetic profile. The hydrolysis of the ester bond, which activates the testosterone, occurs rapidly in the plasma once the ester is absorbed from the depot. medicalmojo.co.ukscribd.com This absorption-rate-limited elimination is the fundamental principle governing the sustained release of all testosterone esters. medicalmojo.co.uk

Elimination Kinetics and Half-Life in Pre-clinical Species

Characterization of Microcrystalline Aqueous Suspensions for Prolonged Action

Unlike many testosterone esters that are formulated as oil solutions, this compound is provided as a microcrystalline aqueous suspension. wikipedia.orgwikipedia.org This formulation is key to its prolonged duration of action. Upon intramuscular injection, the water-based vehicle is rapidly absorbed, leaving a depot of this compound microcrystals within the muscle tissue. wikipedia.org Due to the compound's very low water solubility, these crystals dissolve slowly over time, leading to a sustained release of the steroid into circulation. wikipedia.org This mechanism results in a duration of action of approximately two to three weeks for this compound. wikipedia.org

The physical characteristics of the microcrystals, particularly particle size, are critical factors that dictate the drug's release profile and pharmacokinetic properties. researchgate.net Research on other testosterone esters formulated as microcrystal suspensions, such as testosterone undecanoate, provides insight into this relationship. A study in rats compared testosterone undecanoate suspensions with different mean particle sizes: 0.30 µm (nanocrystal), 1.21 µm (microcrystal), and 4.83 µm (microcrystal). nih.gov The results demonstrated that a larger particle size leads to a slower release, a lower maximum plasma concentration (Cmax), and a longer mean residence time (MRT). nih.gov The nanocrystal suspension with the smallest particle size had a significantly higher Cmax compared to the microcrystal suspensions. nih.gov Conversely, the microcrystal suspension with the largest particle size (4.83 µm) showed the most prolonged effect, with drug concentrations in plasma lasting for nearly 12 days, demonstrating that larger crystals dissolve more slowly, thereby extending the duration of action. nih.gov

Table 3: Effect of Particle Size on Pharmacokinetic Parameters of Testosterone Undecanoate Suspensions in Rats

| Suspension (Mean Particle Size) | Cmax (ng/mL) | Tmax (h) | MRT(0-∞) (h) |

|---|---|---|---|

| Suspension A (0.30 µm) | 260.4 ± 88.9 | 4.0 ± 2.6 | 44.9 ± 11.2 |

| Suspension B (1.21 µm) | 51.6 ± 15.4 | 10.7 ± 2.9 | 80.7 ± 21.3 |

| Suspension C (4.83 µm) | 29.5 ± 11.3 | 24.0 ± 0.0 | 137.8 ± 39.6 |

Pharmacokinetic data from a study in rats following intramuscular administration. nih.gov

This principle is further exemplified by other steroids formulated as aqueous suspensions. For example, testosterone buciclate was developed as a microcrystalline aqueous suspension with a defined particle size of at least 75% in the 10 to 50 μm range, contributing to its very long duration of action. benthamopen.com The formulation of steroid esters into microcrystalline suspensions is a well-established strategy to achieve sustained release, where the particle size distribution is a key parameter controlled during manufacturing to ensure predictable and prolonged therapeutic effects. google.comacs.org

Analytical Methodologies for Testosterone Isobutyrate Research

Chromatographic Separation Techniques in Steroid Analysis

Chromatography is a foundational technique in analytical chemistry that separates components of a mixture for subsequent identification and quantification. For steroid analysis, liquid chromatography methods are particularly prominent.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the quality control of active pharmaceutical ingredients, including steroid esters. transharmreduction.orgju.edu.jo It is instrumental in determining the purity of a substance and quantifying the levels of known impurities. transharmreduction.org The technique separates compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column under high pressure.

In the analysis of testosterone (B1683101) esters, stability-indicating HPLC methods are developed to separate the main compound from any potential degradation products or synthesis-related impurities. transharmreduction.orgju.edu.jo For instance, in forced degradation studies of testosterone cypionate, HPLC successfully separated the ester from its primary degradant, testosterone. transharmreduction.org The method's accuracy is confirmed through recovery studies, where known amounts of impurities are spiked into a sample and the percentage recovered is calculated. transharmreduction.orgju.edu.jo Validation according to International Council for Harmonisation (ICH) guidelines ensures that the method is specific, linear, precise, and accurate. ju.edu.jo A photodiode array (PDA) detector is often used, which can monitor absorbance at multiple wavelengths, helping to confirm the purity of the analyte peak. transharmreduction.org

Table 1: Representative HPLC Method Parameters for Testosterone Ester Analysis This table is generated based on typical methods for testosterone esters like cypionate and undecanoate.

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Column | C8 or C18 (e.g., YMC Pack C8, 150 mm x 4.6 mm, 5 µm) ju.edu.jo | The stationary phase that separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient elution with Acetonitrile and Water ju.edu.jo | The solvent that carries the sample through the column; a gradient change in solvent composition improves separation. |

| Flow Rate | 1.0 - 1.2 mL/min transharmreduction.org | Controls the speed of the mobile phase and the analysis time. |

| Column Temperature | 35°C transharmreduction.orgju.edu.jo | Maintained to ensure reproducible retention times. |

| Detection Wavelength | 240 nm transharmreduction.orgju.edu.jo | The wavelength at which the steroid absorbs UV light, allowing for detection and quantification. |

| Injection Volume | 20 µL transharmreduction.org | The amount of sample introduced into the HPLC system. |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher efficiency, sensitivity, and speed. nih.gov UHPLC systems use columns packed with smaller particles (typically sub-2 µm) and operate at much higher pressures. nih.gov This results in sharper and narrower peaks, leading to superior resolution and improved detection limits, which is crucial for analyzing trace substances in complex matrices like biological fluids or dietary supplements. nih.gov The enhanced speed of UHPLC also allows for a higher sample throughput compared to traditional HPLC methods. waters.com

UHPLC is particularly effective when coupled with mass spectrometry for the analysis of steroids. nih.gov In one study, UHPLC combined with time-of-flight mass spectrometry (UHPLC/TOFMS) was used to investigate sports supplements. researchgate.netnih.gov This powerful combination led to the tentative identification of several androgens and androgen esters, including testosterone isobutyrate, within these complex products. researchgate.netnih.gov The high resolving power of UHPLC is essential to separate the target analyte from a multitude of other compounds present in the sample before it enters the mass spectrometer for identification. waters.com

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

Spectrometric Characterization and Identification Methods

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the structural elucidation and definitive identification of chemical compounds, including steroids.

Time-of-Flight Mass Spectrometry (TOFMS) is a type of high-resolution mass spectrometry (HRMS) that determines the mass of a compound with very high accuracy. researchgate.netwur.nl In TOFMS, ions are accelerated by an electric field and their time-of-flight to reach a detector is measured; lighter ions travel faster than heavier ones. This precise mass measurement is critical for identifying unknown compounds. researchgate.net

When combined with a separation technique like UHPLC, TOFMS is a powerful tool for screening and identifying substances in complex mixtures without needing a reference standard for every single compound. researchgate.netnih.gov The accurate mass obtained from the TOFMS analysis can be used to predict the elemental composition of the molecule. This information is then searched against large chemical databases, such as PubChem, to find a match. researchgate.netnih.gov This exact approach was used in a study that tentatively identified this compound in a sports supplement, demonstrating the utility of UHPLC/TOFMS for detecting known and unknown androgens. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and highly sensitive technique for the detection of androgens, particularly in the context of anti-doping analysis. mdpi.comdshs-koeln.de In this method, the sample is vaporized and separated based on its volatility and interaction with a stationary phase inside a long capillary column (Gas Chromatography). The separated components then enter the mass spectrometer for detection and identification. researchgate.net

GC-MS offers exceptional sensitivity, with the ability to detect some androgens in the picogram per milliliter (pg/mL) range. mdpi.com However, a key limitation of standard GC-MS screening is that it is primarily a targeted approach; it excels at identifying known compounds that are present in a spectral library but can fail to detect novel "designer" androgens whose chemical structures and fragmentation patterns are unknown. mdpi.comresearchgate.net For steroids like testosterone and its esters, a chemical derivatization step is often required before GC-MS analysis to increase their volatility and improve their chromatographic behavior. dshs-koeln.deresearchgate.net

Table 2: Comparison of Analytical Techniques in Steroid Research

| Technique | Principle | Primary Use for this compound | Key Advantages |

|---|---|---|---|

| HPLC | Liquid-phase separation based on polarity. | Purity testing and quantitative analysis of bulk material and formulations. transharmreduction.orgju.edu.jo | Robust, reliable, excellent for quantification. transharmreduction.org |

| UHPLC | High-pressure liquid separation with small particles. | Rapid separation and detection in complex mixtures (e.g., supplements, biological samples). nih.govresearchgate.net | High resolution, speed, and sensitivity. nih.gov |

| TOFMS | Measures mass by the time it takes ions to travel to a detector. | Accurate mass determination for confident identification of unknown compounds. researchgate.netnih.gov | High mass accuracy, enables identification without reference standards. wur.nl |

| GC-MS | Gas-phase separation followed by mass analysis. | Highly sensitive detection of known androgens and their metabolites. mdpi.comresearchgate.net | Very high sensitivity, extensive libraries for known compounds. mdpi.com |

Time-of-Flight Mass Spectrometry (TOFMS) for Accurate Mass Determination

Bioanalytical Approaches for Androgen Receptor Ligand Screening

While chromatography and spectrometry identify compounds based on their chemical structure, bioanalytical methods detect them based on their biological activity. researchgate.net This is particularly useful for discovering new or unexpected compounds that have a specific physiological effect.

For androgens, the mechanism of action involves binding to and activating the androgen receptor (AR). researchgate.netnih.gov Bioassays have been developed that exploit this interaction to screen for any compound with androgenic activity. nih.gov These cell-based assays are engineered to produce a measurable signal, such as light (luciferase) or a color change, when a substance binds to the AR and activates it. nih.gov

A significant advantage of this approach is its ability to detect any AR ligand, regardless of its chemical structure. This makes bioassays a powerful tool for identifying designer androgens that might evade detection by traditional GC-MS methods. mdpi.comresearchgate.net A common strategy, known as bioassay-guided fractionation, involves first screening a sample with a bioassay. researchgate.netnih.gov If androgenic activity is detected, the sample is then separated into fractions, and each fraction is tested again to isolate the activity. The active fraction is then analyzed using a high-resolution technique like UHPLC/TOFMS to identify the specific compound responsible for the effect. researchgate.netresearchgate.net This integrated approach was successfully used to detect and identify various androgen esters, including the tentative identification of this compound, in supplements. researchgate.netnih.govresearchgate.net

Table 3: Characteristics of Androgen Receptor (AR) Bioassays

| Assay Type | Principle | Application | Example |

|---|---|---|---|

| Yeast-based Bioassay | Yeast cells are genetically modified to express the human AR and a reporter gene (e.g., luciferase) controlled by an androgen response element (ARE). nih.gov | High-throughput screening of samples for androgenic activity; low cost and rapid. nih.gov | S. cerevisiae expressing hAR and a luciferase reporter gene, which shows a dose-dependent response to testosterone. nih.gov |

| Mammalian Cell-based Bioassay | Mammalian cells (e.g., prostate cancer cell lines) are transfected with a reporter gene construct. Binding of a ligand to the endogenous or expressed AR triggers reporter gene expression. frontiersin.org | Screening for AR agonists and antagonists; studying receptor translocation and gene transcription. frontiersin.org | LNCaP cells used in a dual-luciferase assay to measure AR activity in response to various compounds. frontiersin.org |

| AR Competitor Assay | An in vitro assay that measures the ability of a test compound to displace a known, fluorescently-tagged ligand from the AR ligand-binding domain. nih.gov | Determining the binding affinity of a compound to the androgen receptor. nih.gov | PolarScreen™ AR competitor assay used to screen for compounds that bind to the AR-LBD. nih.gov |

In Vitro Androgen Bioassays for Receptor Activation

In vitro androgen bioassays are crucial tools for screening and identifying compounds that can activate the androgen receptor (AR). nih.govresearchgate.net These cell-based assays are not reliant on prior knowledge of a compound's chemical structure; instead, they measure the biological response following the activation of the AR. nih.govresearchgate.net This makes them particularly effective for detecting novel or uncharacterized androgens, including esters like this compound. nih.govresearchgate.net

The fundamental principle of these bioassays involves cells, often yeast or mammalian cell lines, that have been genetically modified. researchgate.net These cells contain two key components: an expression vector for the human androgen receptor and a reporter gene vector that is activated by the binding of an androgen to the AR. researchgate.net When an androgenic compound is introduced to the assay, it binds to the AR, causing a conformational change. nih.gov This activated androgen/AR complex then translocates to the cell nucleus and binds to specific DNA sequences known as androgen response elements (AREs), which are located in the regulatory region of the reporter gene. researchgate.net This binding initiates the transcription of the reporter gene, leading to a measurable signal, such as the production of light (luciferase) or a color change. researchgate.net The intensity of this signal correlates with the androgenic activity of the compound being tested. researchgate.net

In practice, these bioassays are used to screen complex samples, such as herbal mixtures and nutritional sports supplements, for androgenic activity. nih.govresearchgate.net In one study, various sport supplements were tested using an androgen bioassay. nih.govresearchgate.net Sample preparation methods were modified to ensure that inactive pro-androgens and androgen esters could be activated and subsequently detected by the assay. nih.govresearchgate.net The positive results from the bioassay guided further chemical analysis to identify the specific active compounds. nih.govresearchgate.net

Table 1: Principles of In Vitro Androgen Bioassays

| Assay Type | Cell Line Examples | Principle | Measurable Output |

| Yeast-based Bioassay | Saccharomyces cerevisiae | Ligand-dependent activation of a co-expressed human androgen receptor and a reporter gene (e.g., lac-Z). | Colorimetric or fluorometric change. |

| Mammalian Cell Bioassay | U2-OS, CHO, HEK-ARE | Ligand-dependent activation of a stably transfected human androgen receptor and a reporter gene (e.g., luciferase) in a mammalian cell environment. researchgate.netoup.com | Luminescence (light production). researchgate.net |

Applications of Accurate Mass Database Searching in Compound Identification

Accurate mass database searching is a powerful analytical chemistry technique used for the identification of unknown compounds, including this compound. nih.govresearchgate.net This methodology is typically used in conjunction with high-resolution mass spectrometry (HRMS) instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, often coupled with a separation technique like ultra-high-performance liquid chromatography (UHPLC). nih.govresearchgate.netnih.gov

The process involves determining the precise mass of an unknown compound in a sample with a high degree of accuracy (typically to four or more decimal places). lgcstandards.com This experimentally determined accurate mass is then compared against a large database of chemical compounds, where the theoretical accurate masses of thousands of substances are stored. nih.govresearchgate.net A match between the experimental mass and a mass in the database provides a tentative identification of the compound. nih.gov

A notable application of this technique involved the investigation of sports supplements that showed inconclusive or toxic results in an androgen bioassay. nih.govresearchgate.net Researchers used UHPLC combined with TOFMS (UHPLC/TOFMS) for the analysis. nih.govresearchgate.net The data processing software was linked to an accurate mass database containing approximately 40,000 entries derived from the PubChem database. nih.govresearchgate.net This approach led to the tentative identification of several androgens, which included this compound. nih.govresearchgate.net The study highlighted that this combination of bioassay-guided fractionation, UHPLC/TOFMS, and accurate mass database searching is a highly effective procedure for detecting and identifying unknown androgens in complex samples. nih.govresearchgate.net Furthermore, the use of data processing software with an accurate mass database can sometimes enable the identification of compounds directly from the chromatogram, even without prior bioassay screening. nih.govresearchgate.net

Table 2: Research Findings on this compound Identification

| Analytical Technique | Instrumentation | Database | Findings |

| Bioassay-guided fractionation and Accurate Mass Searching | UHPLC/TOFMS | PubChem-derived database (~40,000 entries) | Tentative identification of this compound in sports supplements. nih.govresearchgate.net |

In Vitro and Ex Vivo Research Applications of Testosterone Isobutyrate

Cellular Proliferation and Viability Studies in Hormone-Sensitive Cell Lines

The influence of androgens on cell growth is a critical area of research, particularly in cancers that are sensitive to hormones. Testosterone (B1683101), released from the hydrolysis of testosterone isobutyrate, is investigated in various hormone-sensitive cell lines to understand its role in cell proliferation and viability. These studies often utilize cell lines derived from tissues that are primary targets for androgen action, such as the prostate and breast.

In androgen-sensitive prostate cancer cell lines like LNCaP, testosterone has demonstrated a biphasic effect on cell proliferation. At lower, physiological concentrations, it can stimulate cell growth, while at higher, supraphysiological concentrations, it may inhibit proliferation and induce cell cycle arrest. For instance, studies have shown that pulsed treatments with high levels of testosterone can lead to a decrease in the growth rate of prostate cancer cells. This inhibitory effect is associated with changes in the expression of key cell cycle regulators, including a decrease in cyclin D1, c-Myc, and SKp2, and an upregulation of p27.

In the context of breast cancer, the effects of androgens are studied in cell lines such as MCF-7 and T47D, which express the androgen receptor (AR). In these cells, androgens like dihydrotestosterone (B1667394) (DHT), the more potent metabolite of testosterone, can exert an inhibitory effect on proliferation. This anti-proliferative action is often mediated through the AR and can involve the suppression of anti-apoptotic proteins like Bcl-2. However, the net effect of testosterone can be complex due to its potential aromatization to estradiol (B170435), a potent mitogen in estrogen receptor-positive (ER+) breast cancer cells. Therefore, in vitro studies often use aromatase inhibitors to isolate the direct androgenic effects.

Table 1: Summary of Testosterone's Effects on Hormone-Sensitive Cell Lines

| Cell Line | Origin | Receptor Status | Observed Effect of Testosterone/Androgens | Associated Mechanisms |

|---|---|---|---|---|

| LNCaP | Prostate Cancer | AR-Positive | Biphasic: Proliferation at low concentrations, inhibition at high concentrations. | Modulation of cell cycle proteins (Cyclin D1, c-Myc, p27). |

| MCF-7 | Breast Cancer | AR-Positive, ER-Positive | Generally inhibitory (as DHT), but complex due to aromatization. | AR-mediated inhibition, suppression of Bcl-2. |

| T47D | Breast Cancer | AR-Positive, ER-Positive | Increased cell motility. | Upregulation of the CXCL12/CXCR4 axis. nih.gov |

Investigations on Mesenchymal Stem Cell Responses to Testosterone Derivatives

Mesenchymal stem cells (MSCs) are multipotent stromal cells that can differentiate into a variety of cell types, including osteoblasts (bone cells), chondrocytes (cartilage cells), and adipocytes (fat cells). The influence of androgens on MSC fate and function is a significant area of research. Testosterone derivatives, such as testosterone propionate (B1217596), are used to elucidate these effects in vitro.

Studies have shown that testosterone can promote the proliferation and viability of MSCs. For example, treating human bone marrow-derived MSCs with testosterone propionate has been found to enhance cell division and maintain viability in a dose-dependent manner, with an optimal concentration identified at 10⁻⁸ M. nih.govdctabudhabi.aeoup.com This proliferative effect occurs without altering the fundamental characteristics of the MSCs, such as their surface marker expression (e.g., CD73, CD90, CD105) and their capacity to differentiate into other cell lineages. nih.gov

Furthermore, androgens can regulate the lineage determination of MSCs. Research using pluripotent C3H 10T1/2 cells, a model for MSCs, has revealed that androgens like testosterone and DHT promote commitment to the myogenic (muscle) lineage while simultaneously inhibiting differentiation into the adipogenic (fat) lineage. oup.com This effect is mediated through the androgen receptor and involves the downregulation of key adipogenic transcription factors like PPARγ. oup.com In contrast, studies on porcine satellite cells, which are muscle stem cells, found that testosterone decreased their differentiation rate, potentially increasing the pool of proliferative satellite cells available for muscle growth. msu.eduresearchgate.net

Table 2: Effects of Testosterone Derivatives on Mesenchymal Stem Cells (MSCs) In Vitro

| Testosterone Derivative | MSC Model | Observed Effect | Reference Finding |

|---|---|---|---|

| Testosterone Propionate | Human Bone Marrow MSCs | Promoted proliferation and maintained viability. nih.govdctabudhabi.aeoup.com | Optimal proliferative effect observed at 10⁻⁸ M. nih.gov |

| Testosterone | Human MSCs | Increased proliferation by ~50% over control. nih.gov | Maximal effect observed at 40 nM. nih.gov |

| Testosterone/DHT | C3H 10T1/2 Pluripotent Cells | Promoted myogenic differentiation and inhibited adipogenic differentiation. oup.com | Effect was blocked by the androgen receptor antagonist, bicalutamide. oup.com |

| Testosterone | Porcine Satellite Cells | Decreased differentiation. msu.eduresearchgate.net | Effect was not reversible within 48 hours of withdrawal. msu.edu |

Androgen Receptor Activity Assays in Model Systems

In vitro androgen bioassays are essential tools for screening and characterizing compounds that can interact with the androgen receptor (AR). These assays are based on the ability of a test compound to activate or inhibit the AR. This compound can be detected and its androgenic potential quantified using these systems, as it releases active testosterone upon hydrolysis. revvity.com

A common type of assay utilizes mammalian or yeast cells that have been genetically engineered to contain two key components: an expression vector for the human AR and a reporter vector. revvity.comdrugbank.com The reporter vector contains a gene for a readily measurable protein (like luciferase or green fluorescent protein) under the control of androgen response elements (AREs). When an androgenic compound like testosterone binds to and activates the AR, the AR-ligand complex binds to the AREs on the reporter vector, initiating the transcription of the reporter gene. The amount of reporter protein produced is proportional to the androgenic activity of the compound.

These cell-based assays are highly valuable for several reasons:

Detection: They can detect androgenic activity without prior knowledge of the compound's chemical structure. This has been instrumental in identifying undeclared androgen esters, including this compound, in dietary supplements. revvity.com

Differentiation: They can distinguish between receptor agonists (activators) and antagonists (inhibitors). An agonist will induce a signal, while an antagonist will block the signal produced by a known agonist.

Potency Assessment: By testing a range of concentrations, a dose-response curve can be generated to determine the potency of the compound.

Another model system is the competitive receptor binding assay. In this cell-free system, a purified AR is incubated with a radiolabeled androgen (like [³H]mibolerone) and the test compound. The androgenic potential is determined by the compound's ability to displace the radiolabeled androgen from the receptor. revvity.com While this assay measures binding affinity, it does not differentiate between agonists and antagonists. revvity.com

Enzymatic Biotransformation Studies in Tissue Microsomes

Ex vivo studies using tissue microsomes are fundamental for understanding the metabolism of steroid hormones. Microsomes are vesicles formed from the endoplasmic reticulum of homogenized cells and contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) family. acs.org While studies may not use this compound directly, they extensively use testosterone as a substrate to characterize enzymatic activity in liver and other tissue microsomes. For this compound to be metabolized by these enzymes, it must first undergo hydrolysis by esterase enzymes to release free testosterone.

The primary metabolic pathway for testosterone in human liver microsomes is hydroxylation, catalyzed mainly by CYP3A4. scielo.br This enzyme is responsible for the majority of testosterone oxidation, with the primary metabolite being 6β-hydroxytestosterone. acs.org Other CYP enzymes, including CYP2C9 and CYP2C19, also contribute to testosterone metabolism, forming various hydroxylated products. acs.org

These ex vivo systems are used to:

Identify Metabolites: By incubating testosterone with microsomes and analyzing the products via techniques like HPLC or mass spectrometry, researchers can identify the specific metabolites formed.

Characterize Enzyme Kinetics: These studies allow for the determination of key kinetic parameters (Vmax and Km), providing insight into the efficiency of testosterone metabolism by different CYP enzymes. scielo.br

Investigate Drug Interactions: Microsomal assays are crucial for studying how other compounds might inhibit or induce the enzymes responsible for testosterone metabolism. For example, administration of testosterone and dihydrotestosterone has been shown to inhibit the activity of oxidative drug-metabolizing enzymes in camel liver microsomes.

Table 3: Major Testosterone Metabolites Formed in Human Liver Microsomes

| Metabolite | Primary Catalyzing Enzyme | Metabolic Reaction |

|---|---|---|

| 6β-hydroxytestosterone | CYP3A4 | Hydroxylation |

| Estradiol | Aromatase (CYP19A1) | Aromatization |

| Dihydrotestosterone (DHT) | 5α-reductase | Reduction |

| Androstenedione | 17β-hydroxysteroid dehydrogenase | Oxidation |

Historical Perspectives on Testosterone Isobutyrate Research and Development

Early Discoveries and Synthesis of Testosterone (B1683101) and its Initial Esters (e.g., Propionate)

The era of modern androgen science began in the 1930s. In 1935, the male sex hormone was successfully isolated from bull testes by a group in Amsterdam led by Ernst Laqueur, who named it testosterone. nih.govendocrine-abstracts.org This breakthrough was almost immediately followed by the independent chemical synthesis of testosterone from cholesterol by Adolf Butenandt in Göttingen and Leopold Ruzicka in Zurich. nih.govendocrine-abstracts.org These achievements laid the foundation for the clinical application of androgens.

However, researchers quickly discovered that orally administered testosterone was largely ineffective due to rapid metabolism in the liver. Early injectable forms of pure testosterone also proved to have a very short duration of action, requiring frequent and impractical administration schedules. This challenge prompted the investigation into chemical modifications that could prolong the hormone's release and activity. The solution was found in esterification, a process where a fatty acid is attached to the testosterone molecule at the 17-beta hydroxyl position.

This chemical modification increases the hormone's oil solubility and slows its release from the injection site. The first such compound to be synthesized and marketed was testosterone propionate (B1217596) , introduced in 1937. wikipedia.org As the first commercially available testosterone ester, it represented a significant therapeutic advancement and was used in early clinical trials to study the effects of testosterone. nih.govt4leducation.com Despite being more potent and longer-lasting than pure testosterone, testosterone propionate still possessed a relatively short half-life, necessitating injections every two to three days. wikipedia.org This limitation fueled further research into esters with even longer fatty acid chains to achieve more stable and less frequent dosing regimens.

Evolution of Research Interest in Testosterone Isobutyrate as a Distinct Ester

In the continued search for improved testosterone formulations, researchers explored a variety of different esters. This compound (also known as testosterone 17β-(2-methylpropanoate)) emerged from this period of investigation and was first described in scientific literature in 1952. wikipedia.orgnih.gov

What made this compound particularly distinct from its predecessors and many of its successors was its formulation. Unlike testosterone propionate and other esters that were typically dissolved in an oil vehicle, this compound was developed as a microcrystalline aqueous suspension. wikipedia.orgwikipedia.org This formulation was designed to form a depot of microcrystals within the muscle tissue upon injection. The very low water solubility of these crystals would then allow for a slow and sustained release of the active hormone as the crystals gradually dissolved. wikipedia.org

The goal of this unique delivery system was to provide a prolonged duration of action, estimated to be around two weeks. wikipedia.org However, the timing of its introduction coincided with the development of another long-acting ester, testosterone enanthate , which was introduced for medical use around 1954. nih.govwikipedia.org Testosterone enanthate, provided as an oil solution, became the dominant and most widely prescribed long-acting injectable testosterone for several decades, which largely limited the commercial success and widespread research interest in this compound. nih.govendocrine-abstracts.orgwikipedia.org Despite this, this compound has remained in use and available in specific markets. wikipedia.org

Methodological Advancements and Their Impact on Research Trajectories in Androgen Chemistry